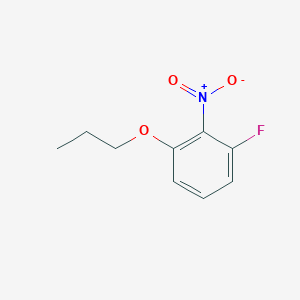
1-Fluoro-2-nitro-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-nitro-3-propoxybenzene is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a propoxy group
Preparation Methods
The synthesis of 1-Fluoro-2-nitro-3-propoxybenzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of fluorobenzene to produce 1-fluoro-2-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with propyl alcohol under basic conditions to introduce the propoxy group at the meta position relative to the nitro group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-2-nitro-3-propoxybenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, potassium carbonate for nucleophilic substitution, and potassium permanganate for oxidation. Major products formed from these reactions include 1-amino-2-nitro-3-propoxybenzene, substituted phenoxy or amino derivatives, and 1-fluoro-2-nitro-3-carboxybenzene.
Scientific Research Applications
1-Fluoro-2-nitro-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving nitro and fluorine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-nitro-3-propoxybenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain proteins due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
1-Fluoro-2-nitro-3-propoxybenzene can be compared with other similar compounds such as:
1-Fluoro-2-nitrobenzene: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
1-Fluoro-4-nitrobenzene: The nitro group is para to the fluorine, which can result in different reactivity and biological activity.
1-Fluoro-2-nitro-4-propoxybenzene: Similar structure but with the propoxy group at the para position, which can influence its chemical and biological properties.
The uniqueness of this compound lies in the specific positioning of its substituents, which can significantly affect its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-fluoro-2-nitro-3-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQRWYLBGYVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














